molecular formula C15H15ClO3S B14361603 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene CAS No. 90183-81-6

1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene

Katalognummer: B14361603
CAS-Nummer: 90183-81-6
Molekulargewicht: 310.8 g/mol
InChI-Schlüssel: IMVUHYHHIPBWAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene is an organic compound that features a benzenesulfonyl group attached to a propoxy chain, which is further connected to a chlorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene typically involves the reaction of 4-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzene moiety.

    Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The chlorobenzene moiety can participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[3-(Benzenesulfonyl)propoxy]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-[3-(Benzenesulfonyl)propoxy]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1-[3-(Benzenesulfonyl)propoxy]-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene is unique due to the presence of the chlorobenzene moiety, which imparts specific chemical reactivity and properties

Eigenschaften

CAS-Nummer

90183-81-6

Molekularformel

C15H15ClO3S

Molekulargewicht

310.8 g/mol

IUPAC-Name

1-[3-(benzenesulfonyl)propoxy]-4-chlorobenzene

InChI

InChI=1S/C15H15ClO3S/c16-13-7-9-14(10-8-13)19-11-4-12-20(17,18)15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2

InChI-Schlüssel

IMVUHYHHIPBWAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.